molecular formula C11H12N4OS B254502 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone CAS No. 669056-12-6

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone

Cat. No. B254502
CAS RN: 669056-12-6
M. Wt: 248.31 g/mol
InChI Key: JHDLHZXYXZZMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone, also known as AMPT, is a chemical compound that has been widely used in scientific research. It belongs to the class of thioamides and has been studied for its potential applications in various fields such as cancer research, neuroscience, and immunology.

Mechanism of Action

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone acts as a competitive inhibitor of PAH by binding to the enzyme's active site and preventing the conversion of phenylalanine to tyrosine. This results in a decrease in the levels of dopamine, norepinephrine, and epinephrine, which are important neurotransmitters involved in various physiological processes such as mood regulation, stress response, and motor function.
Biochemical and Physiological Effects:
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone has been shown to have a wide range of biochemical and physiological effects. Inhibition of PAH by 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone leads to a decrease in the levels of dopamine, norepinephrine, and epinephrine, which can affect various physiological processes such as mood, cognition, and behavior. 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone has also been shown to affect the immune system by modulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone has several advantages for use in lab experiments. It is a potent and selective inhibitor of PAH, making it a valuable tool for studying the role of neurotransmitters in various physiological and pathological processes. However, 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several future directions for the use of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone in scientific research. One area of interest is the role of neurotransmitters in psychiatric disorders such as depression and anxiety. 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone can be used to study the effects of neurotransmitter depletion on mood and behavior in animal models. Another area of interest is the use of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone in cancer research. PAH has been shown to be overexpressed in several types of cancer, and inhibition of PAH by 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone may have therapeutic potential. Finally, the use of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone in immunology research is an area of growing interest, as it has been shown to modulate the production of cytokines and chemokines.

Synthesis Methods

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone can be synthesized using a multistep process that involves the reaction of 4-methylbenzoyl chloride with thiourea to form 4-methylbenzoylthiourea. This compound is then reacted with hydrazine hydrate to yield 5-amino-1H-1,2,4-triazole-3-thiol. Finally, the reaction of 5-amino-1H-1,2,4-triazole-3-thiol with 4-methylacetophenone in the presence of a base produces 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone.

Scientific Research Applications

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone has been extensively used in scientific research due to its ability to inhibit the enzyme phenylalanine hydroxylase (PAH). PAH is responsible for converting the amino acid phenylalanine to tyrosine, which is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. Inhibition of PAH by 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone leads to a decrease in the levels of these neurotransmitters, making it a valuable tool for studying their role in various physiological and pathological processes.

properties

CAS RN

669056-12-6

Product Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C11H12N4OS/c1-7-2-4-8(5-3-7)9(16)6-17-11-13-10(12)14-15-11/h2-5H,6H2,1H3,(H3,12,13,14,15)

InChI Key

JHDLHZXYXZZMGP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)N

Origin of Product

United States

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